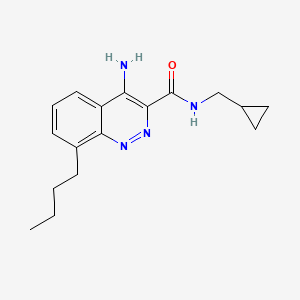

4-amino-8-butyl-N-(cyclopropylmethyl)cinnoline-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

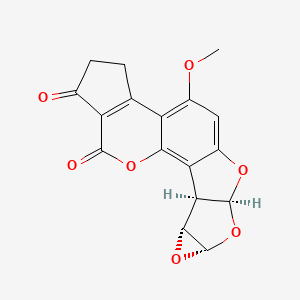

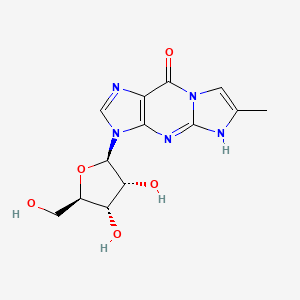

“4-amino-8-butyl-N-(cyclopropylmethyl)cinnoline-3-carboxamide” is a compound with the molecular formula C17H22N4O . It is a derivative of cinnoline, a very important bicyclic heterocycle that is used as the structural subunit of many compounds with interesting pharmaceutical properties .

Synthesis Analysis

The synthesis of cinnoline and its derivatives has been extensively discussed in many papers . Since the first synthesis of cinnoline by Richter in 1883, numerous protocols for their synthesis have been developed utilizing arenediazonium salts, aryl hydrazines, and arylhydhydrazones precursors . Recently, metal-catalyzed C-C and C-N bond formation reactions have emerged as efficient tools for the synthesis of cinnoline derivatives .Molecular Structure Analysis

The cinnoline nucleus is a six-membered ring system with two nitrogen atoms. It is an isosteric relative to either quinoline or isoquinoline and isomeric with phthalazine .Chemical Reactions Analysis

The chemical reactions of cinnoline derivatives are often designed as analogs of previously obtained quinoline or isoquinoline derivatives . They are extensively studied due to their various biological activities depending on the nature and position of their substituents .Physical And Chemical Properties Analysis

The compound has a molecular weight of 298.383 Da and a monoisotopic mass of 298.179352 Da . Further physical and chemical properties such as density, melting point, and boiling point are not specified in the available resources .未来方向

Cinnoline derivatives are under evaluation in clinical trials . The development of cinnoline-based molecules constitutes a significant contribution to the identification of lead compounds with optimized pharmacodynamic and pharmacokinetic properties . Therefore, the future directions in this field may involve the development of more potent and safer cinnoline derivatives for various therapeutic applications.

属性

IUPAC Name |

4-amino-8-butyl-N-(cyclopropylmethyl)cinnoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c1-2-3-5-12-6-4-7-13-14(18)16(21-20-15(12)13)17(22)19-10-11-8-9-11/h4,6-7,11H,2-3,5,8-10H2,1H3,(H2,18,20)(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZUVXGTPDAWHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C2C(=CC=C1)C(=C(N=N2)C(=O)NCC3CC3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20148019 |

Source

|

| Record name | Ici 198256 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-8-butyl-N-(cyclopropylmethyl)cinnoline-3-carboxamide | |

CAS RN |

107346-18-9 |

Source

|

| Record name | Ici 198256 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107346189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ici 198256 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-Methoxy-6-(4-methoxyphenyl)-3-pyridinyl]-5-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B1206708.png)